

Application Notes and Protocols: Combining FAPI-2 Imaging with Other Modalities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAPI-2

Cat. No.: B3349772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

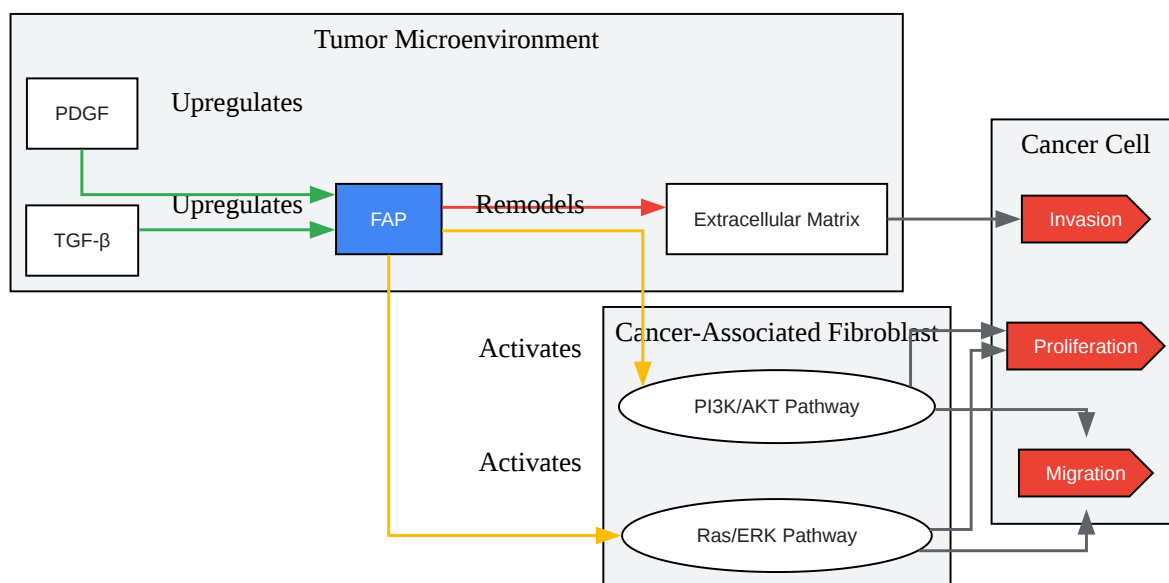
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) across a wide variety of epithelial cancers.[1][2] This restricted expression profile, with low levels in most normal adult tissues, makes FAP an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides, such as Gallium-68 (^{68}Ga), have demonstrated high tumor-to-background contrast in positron emission tomography (PET) imaging.[4]

This document provides detailed application notes and protocols for combining **FAPI-2** imaging with other modalities, including PET/CT, PET/MRI, and optical imaging, to enhance cancer diagnosis, staging, and treatment planning. While **FAPI-2** is a key compound, data from other closely related quinoline-based FAPI tracers, such as FAPI-04 and FAPI-46, are also included to provide a comprehensive overview, as they share a similar core structure and targeting mechanism.

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, migration, and invasion. Understanding these pathways is crucial for interpreting FAPI imaging results and for developing FAP-targeted therapies. FAP activity can influence

downstream pathways such as PI3K/AKT and Ras/ERK, which are central to cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: FAP-mediated signaling pathways in the tumor microenvironment.

I. FAPI-2 PET/CT Imaging

Positron Emission Tomography/Computed Tomography (PET/CT) is a powerful hybrid imaging modality that provides both functional information from PET and anatomical information from CT. ^{68}Ga -FAPI PET/CT has shown significant promise in oncology, often demonstrating superior or complementary diagnostic value compared to the standard radiotracer, ^{18}F -FDG.

A. Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing ^{68}Ga -labeled FAPI tracers for PET/CT imaging in various cancers.

Cancer Type	FAPI Tracer	Administered Activity (MBq)	Uptake Time (min)	Mean SUVmax (Primary Tumor)	Mean SUVmax (Metastases)	Tumor-to-Background Ratio	Reference(s)
Breast Cancer	⁶⁸ Ga-FAPI-04	~150	60	12.6	10.3 (LN), 9.4 (Bone)	High	
Head and Neck	⁶⁸ Ga-FAPI-04	Not Specified	60	14.6 ± 4.4	-	High	
Liver Cancer (HCC)	⁶⁸ Ga-FAPI-04	~185	60	11.2	-	Significantly higher than FDG	
Gastrointestinal	⁶⁸ Ga-FAPI-04	120-180	60	9.54 ± 3.74 (Metastases)	-	High	
Various Cancers	⁶⁸ Ga-FAPI-46	177 ± 35.7	~18	-	-	Significantly higher in dual-tracer	

LN: Lymph Node; SUVmax: Maximum Standardized Uptake Value.

B. Experimental Protocol: ⁶⁸Ga-FAPI-2 PET/CT

This protocol provides a general framework. Specific parameters may need to be optimized based on the equipment and clinical or research question.

1. Patient Preparation:

- No specific dietary preparation, such as fasting, is required for FAPI PET imaging, which is a significant advantage over ^{18}F -FDG PET.
- Ensure the patient is well-hydrated.
- Obtain informed consent.

2. Radiotracer Administration:

- Administer an intravenous injection of 100-200 MBq (or ~ 2 MBq/kg) of ^{68}Ga -**FAPI-2**.
- The injection should be followed by a saline flush.

3. Uptake Period:

- An uptake period of 20 to 60 minutes is recommended. Lesion uptake is relatively stable within this timeframe.
- For certain indications, such as differentiating malignant from inflammatory lesions, later imaging at 1 to 3 hours post-injection may be beneficial.

4. Image Acquisition:

- Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Acquire PET data from the vertex to the mid-thigh.
- Typical acquisition time is 2-3 minutes per bed position.

5. Image Reconstruction and Analysis:

- Reconstruct PET images using an ordered subset expectation maximization (OSEM) algorithm.
- Perform qualitative analysis by visual inspection of tracer uptake.
- For quantitative analysis, draw regions of interest (ROIs) over lesions and normal tissues to calculate SUVmax, SUVmean, and tumor-to-background ratios.

II. FAPI-2 PET/MRI Imaging

Simultaneous PET/MRI combines the high soft-tissue contrast of Magnetic Resonance Imaging (MRI) with the functional information of PET. This can be particularly advantageous for imaging tumors in complex anatomical regions like the breast, head and neck, and abdomen.

A. Quantitative Data Summary

Cancer Type	FAPI Tracer	Administered Activity (MBq)	Uptake Time (min)	Modality	Key Findings	Reference(s)
Breast Cancer	⁶⁸ Ga-FAPI-46	Not Specified	Not Specified	PET/MRI	Excellent imaging characteristics and added diagnostic value for local tumors and staging.	
Prostate Cancer	FAPI	Not Specified	Not Specified	PET/MRI	Clinical trial to evaluate FAPI PET/MRI for diagnosis and tracking.	
Liver Metastases	⁶⁸ Ga-FAPI	Not Specified	Not Specified	PET/MRI	Used for image acquisition in some studies.	

B. Experimental Protocol: ^{68}Ga -FAPI-2 PET/MRI

1. Patient Preparation:

- Follow standard MRI safety screening procedures (e.g., contraindications for metallic implants).
- No specific dietary preparation is needed for the FAPI component.

2. Radiotracer Administration:

- Administer 100-200 MBq of ^{68}Ga -**FAPI-2** intravenously.

3. Uptake Period:

- An uptake time of 20-60 minutes is generally recommended.

4. Image Acquisition:

- Position the patient in the PET/MRI scanner.
- Acquire PET data simultaneously with diagnostic MRI sequences.
- MRI protocols should be tailored to the specific clinical question and anatomical region of interest. This may include T1-weighted, T2-weighted, diffusion-weighted imaging (DWI), and dynamic contrast-enhanced (DCE) MRI sequences.

5. Image Reconstruction and Analysis:

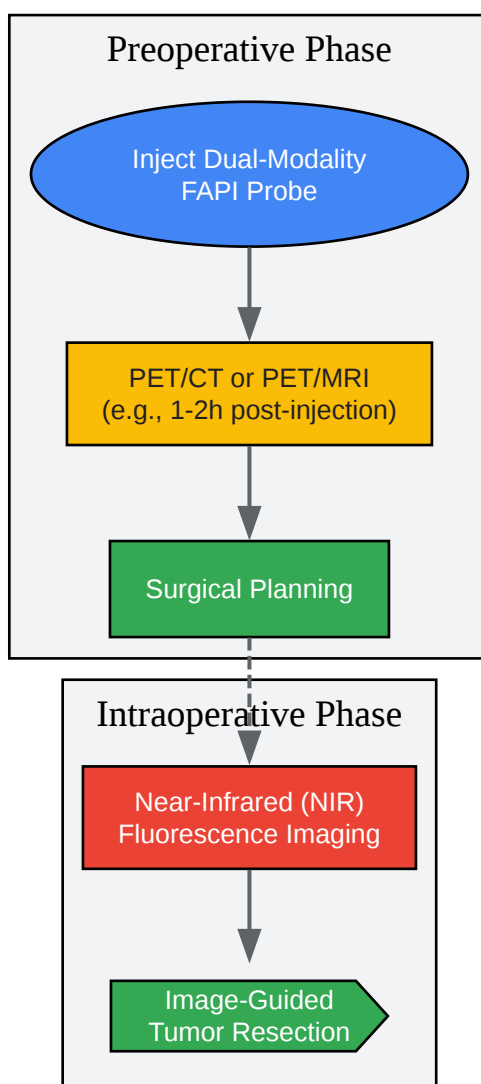
- Reconstruct PET data using MRI-based attenuation correction maps.
- Co-register and fuse PET and MRI images for integrated analysis.
- Quantitative analysis of PET data (SUVs) can be correlated with MRI parameters (e.g., apparent diffusion coefficient from DWI).

III. Combining FAPI-2 with Optical Imaging

The development of dual-modality FAP-targeted agents allows for preoperative nuclear imaging (PET or SPECT) followed by intraoperative fluorescence-guided surgery. This approach aims to improve the precision of tumor resection.

A. Experimental Workflow

The following diagram illustrates the workflow for using a dual-modality FAP-targeted probe.



[Click to download full resolution via product page](#)

Caption: Workflow for dual-modality FAPI imaging and guided surgery.

B. Protocol for Preclinical Evaluation of a Dual-Modality FAPI Probe

This protocol is based on preclinical studies developing such agents.

1. Synthesis of Dual-Modality Probe:

- Synthesize a FAPI-based molecule conjugated to both a chelator for radiolabeling (e.g., DOTA for ^{68}Ga) and a near-infrared (NIR) fluorophore.

2. In Vitro Characterization:

- Perform cell binding and internalization studies using FAP-expressing cell lines to confirm target specificity.

3. Animal Model:

- Use tumor-bearing xenograft mouse models with FAP-expressing tumors.

4. In Vivo Imaging:

- Administer the ^{68}Ga -labeled dual-modality probe intravenously to the mice.
- Perform PET/CT or PET/MRI scans at various time points (e.g., 1h, 2h post-injection) to assess tumor accumulation and biodistribution.
- At later time points (e.g., 24h, 48h), perform NIR fluorescence imaging to evaluate signal persistence for surgical guidance.

5. Ex Vivo Biodistribution:

- After the final imaging session, euthanize the animals and harvest tumors and major organs.
- Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
- Fluorescence intensity in the harvested tissues can also be measured.

Conclusion

Combining **FAPI-2** imaging with other modalities like CT, MRI, and optical imaging offers a multi-faceted approach to cancer management. FAPI-PET/CT and PET/MRI provide superior anatomical and functional characterization of tumors, while the development of dual-modality probes opens new avenues for image-guided interventions. The protocols and data presented here serve as a guide for researchers and clinicians to design and implement studies utilizing these innovative imaging strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. iris.univr.it [iris.univr.it]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining FAPI-2 Imaging with Other Modalities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#combining-fapi-2-imaging-with-other-modalities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com